molecular formula C10H7BrN2O B8306107 5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile

5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile

Cat. No.: B8306107
M. Wt: 251.08 g/mol
InChI Key: MAZDKYHFNKHFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-bromo-1-methyl-2-oxo-3H-indole-6-carbonitrile

InChI

InChI=1S/C10H7BrN2O/c1-13-9-3-7(5-12)8(11)2-6(9)4-10(13)14/h2-3H,4H2,1H3

InChI Key

MAZDKYHFNKHFED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CC(=C(C=C21)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (9 mL) was added to 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile (110 mg 0.64 mmol) and the resulting mixture was placed at 70° C. In a separate flask potassium bromide (462 g, 0.26 mmol) in water (12 mL) was treated with bromine (0.100 mL, 1.94 mmol). 6.0 mL of the orange bromine solution was added dropwise to the water and 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile mixture over ca. 20 minutes. The resulting heterogeneous mixture was permitted to stir at 70° C. for an additional 5 minutes and then cooled to room temperature. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate. The solution was then further diluted with saturated aqueous sodium thiosulfate. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 3.5%) to provide 5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile; MS: (ES+) m/z 250.9 (M+H)+.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
462 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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